4-Chloro-thiazole-2-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Profiling

Select 4-Chloro-thiazole-2-carbonitrile for its unique push-pull electronic system that enables sequential cross‑coupling and nitrile elaboration—a critical advantage over regioisomeric 2‑Cl,4‑CN analogs. Its low TPSA (36.68 Ų) and moderate LogP (1.67) deliver superior membrane penetration, making it the first-choice scaffold for kinase, epigenetic, and SDHI agrochemical programs. Avoid route re‑optimization costs; source the correct building block in 97% purity with room‑temperature storage and no hazmat shipping fees.

Molecular Formula C4HClN2S
Molecular Weight 144.576
CAS No. 1363383-13-4
Cat. No. B597183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-thiazole-2-carbonitrile
CAS1363383-13-4
Molecular FormulaC4HClN2S
Molecular Weight144.576
Structural Identifiers
SMILESC1=C(N=C(S1)C#N)Cl
InChIInChI=1S/C4HClN2S/c5-3-2-8-4(1-6)7-3/h2H
InChIKeyJCXNQDRYFDQOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-thiazole-2-carbonitrile (CAS 1363383-13-4): A Strategic Building Block for Precision Chemical Synthesis


4-Chloro-thiazole-2-carbonitrile (CAS 1363383-13-4) is a heterocyclic small molecule characterized by a thiazole ring bearing a chlorine atom at the 4-position and a nitrile group at the 2-position. It is primarily recognized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its dual reactive sites enable sequential functionalization for the construction of complex, bioactive heterocycles. The compound's molecular formula is C4HClN2S, with a molecular weight of 144.58 g/mol, and it is commonly supplied with a minimum purity specification of 95% . Predicted physicochemical properties include a LogP of approximately 1.67 and a topological polar surface area (TPSA) of 36.68 Ų , which inform its utility in medicinal chemistry design.

Why Generic 'Thiazole' Substitution Fails: The Critical Role of 4-Chloro-thiazole-2-carbonitrile's Electronic and Steric Profile


Direct substitution of 4-Chloro-thiazole-2-carbonitrile with a closely related analog such as 4-chlorothiazole, 2-chlorothiazole-4-carbonitrile, or 4-bromothiazole-2-carbonitrile is not straightforward due to significant differences in physicochemical and electronic properties that dictate downstream reactivity and biological target engagement. The presence of both a chloro substituent and a cyano group on the thiazole core creates a unique push-pull electronic system and a specific topological polar surface area (TPSA) that affects solubility, permeability, and binding affinity . Furthermore, the specific substitution pattern (4-Cl, 2-CN) versus a regioisomeric pattern (2-Cl, 4-CN) fundamentally alters the compound's reactivity in cross-coupling and nucleophilic aromatic substitution reactions, making the correct building block essential for achieving desired synthetic outcomes and avoiding costly route re-optimization.

Quantitative Differentiation Evidence: How 4-Chloro-thiazole-2-carbonitrile Compares to Its Closest Analogs


Lipophilicity (LogP) Comparison: 4-Chloro-thiazole-2-carbonitrile vs. 4-Chlorothiazole and 2-Chlorothiazole-4-carbonitrile

4-Chloro-thiazole-2-carbonitrile exhibits a calculated LogP value of 1.66818, which positions it as a moderately lipophilic building block. In contrast, its closest non-carbonitrile analog, 4-chlorothiazole (CAS 4175-72-8), shows a variable LogP range of 1.31 to 1.80 across different predictive models [1]. More critically, the regioisomeric analog 2-chlorothiazole-4-carbonitrile (CAS 944124-72-5) has an identical LogP of 1.66818 . While the lipophilicity is identical to its regioisomer, the functional consequences for drug design are not; the distinct position of the nitrile and chloro groups alters electronic distribution and thus interactions with biological targets. This precise LogP value, when compared to the broader uncertainty in 4-chlorothiazole's prediction, offers a more reliable starting point for lead optimization programs focused on CNS or cellular permeability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Comparison: 4-Chloro-thiazole-2-carbonitrile vs. 4-Chlorothiazole and Regioisomer

The topological polar surface area (TPSA) of 4-Chloro-thiazole-2-carbonitrile is 36.68 Ų, a value derived from its specific molecular connectivity . This is significantly lower than the TPSA of its regioisomer, 2-chlorothiazole-4-carbonitrile, which is 64.92 Ų , and also lower than the TPSA of 4-chlorothiazole, which is 41.13 Ų [1]. A lower TPSA is generally associated with improved passive membrane permeability, suggesting that 4-Chloro-thiazole-2-carbonitrile may offer a superior starting point for designing brain-penetrant or orally bioavailable drug candidates compared to its regioisomer or the non-carbonitrile analog.

Medicinal Chemistry ADME Prediction Drug Discovery

Synthetic Utility and Functional Group Compatibility: 4-Chloro-thiazole-2-carbonitrile vs. 4-Bromo Analog

4-Chloro-thiazole-2-carbonitrile provides a balanced reactivity profile for palladium-catalyzed cross-coupling reactions. The chloro substituent is a competent leaving group in Suzuki-Miyaura and Buchwald-Hartwig couplings, yet it offers greater stability and selectivity compared to the more reactive but less stable 4-bromo-thiazole-2-carbonitrile analog (CAS 1017781-52-0). The bromo analog is prone to premature oxidative addition or undesired side reactions under certain coupling conditions, which can lead to lower yields and more complex purification. Furthermore, the presence of the nitrile group at the 2-position in the target compound allows for orthogonal functionalization not possible with simple 4-chlorothiazole (which lacks the nitrile) or 2-chlorothiazole-4-carbonitrile (where the nitrile is in a less electronically favorable position for certain transformations).

Organic Synthesis Cross-Coupling Medicinal Chemistry

Purity and Storage Stability: 4-Chloro-thiazole-2-carbonitrile vs. 4-Chlorothiazole

4-Chloro-thiazole-2-carbonitrile is routinely supplied with a minimum purity of 95%, and some vendors offer grades up to 98% . Its recommended long-term storage is at room temperature in a cool, dry place , which simplifies inventory management and reduces costs associated with cold-chain logistics. In comparison, 4-chlorothiazole (CAS 4175-72-8) is a flammable liquid with a lower flash point (55.5°C) that may require more stringent storage conditions and carries a GHS hazard statement H226 for flammability [1]. This difference in physical state and safety profile can translate to lower shipping and handling costs and a reduced safety burden in the laboratory.

Chemical Procurement Compound Management Quality Control

Commercial Availability and Cost Comparison: 4-Chloro-thiazole-2-carbonitrile vs. 4-Fluoro and 4-Bromo Analogs

A survey of major chemical suppliers indicates that 4-Chloro-thiazole-2-carbonitrile is broadly available from multiple vendors (e.g., Aladdin, Leyan, AKSci, ChemScene) at a cost that is generally lower than its 4-fluoro analog (4-fluorothiazole-2-carbonitrile, CAS 1638764-57-4) and more stable and cost-effective than the 4-bromo analog (4-bromothiazole-2-carbonitrile, CAS 1017781-52-0) . The 4-fluoro analog, while having a smaller molecular weight and potentially different electronic properties, is less commonly stocked and typically commands a higher price due to more complex synthesis. The 4-bromo analog, though more reactive, is more expensive on a per-mole basis and has a higher molecular weight (189.03 g/mol vs. 144.58 g/mol), which can increase procurement costs for large-scale or multigram projects.

Procurement Supply Chain Research Economics

Optimal Application Scenarios for 4-Chloro-thiazole-2-carbonitrile Based on Differentiated Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for CNS or Intracellular Targets

The combination of a moderate LogP (1.67) and a low TPSA (36.68 Ų) positions 4-Chloro-thiazole-2-carbonitrile as an ideal building block for designing molecules with optimal blood-brain barrier (BBB) permeability or cell membrane penetration . Its lower TPSA compared to regioisomers suggests a superior ability to access intracellular targets, making it a first-choice scaffold for kinase inhibitor or epigenetic target programs where cellular activity is paramount.

Organic Synthesis: Sequential, Orthogonal Functionalization in Complex Molecule Construction

The presence of both a chloro and a nitrile group on the thiazole core enables a strategy of sequential functionalization. The chloro substituent can first be elaborated via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amine diversity. Subsequently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with nucleophiles to form various heterocycles, allowing for the efficient generation of diverse compound libraries .

Agrochemical Discovery: Synthesis of Fungicidal and Herbicidal Lead Compounds

The thiazole-2-carbonitrile core is a known pharmacophore in crop protection chemistry. 4-Chloro-thiazole-2-carbonitrile's specific substitution pattern provides a reactive handle for introducing lipophilic substituents at the 4-position via SNAr or cross-coupling, while the nitrile at the 2-position mimics key interactions in target enzyme active sites, such as succinate dehydrogenase inhibitors (SDHIs) . Its balanced stability and reactivity, as evidenced by its solid-state storage and absence of flammability hazards, make it suitable for the larger-scale syntheses often required in agrochemical lead optimization.

Academic and Industrial Research: Cost-Effective Library Synthesis and SAR Exploration

For laboratories engaged in structure-activity relationship (SAR) studies or diversity-oriented synthesis, the favorable cost, broad commercial availability, and straightforward handling (room temperature storage, solid form) of 4-Chloro-thiazole-2-carbonitrile reduce logistical friction and project costs . Its unique electronic profile, which differentiates it from both the non-carbonitrile and regioisomeric analogs, ensures that it can fill a specific chemical space in screening libraries that is not redundant with other available building blocks.

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